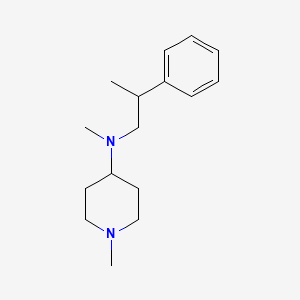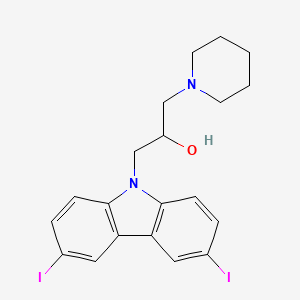
diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-cyclohexyl-3-oxopropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-cyclohexyl-3-oxopropanoate), commonly known as DEDC, is a chemical compound that has been widely used in scientific research. DEDC is a derivative of ethylenediamine and is a chelating agent that can bind to metal ions. Due to its unique properties, DEDC has been used in various fields, including biochemistry, pharmacology, and environmental science.
Mécanisme D'action
The mechanism of action of DEDC involves the chelation of metal ions. DEDC can bind to metal ions such as copper, zinc, and iron, forming stable complexes. The metal ions bound to DEDC can be removed from the system, preventing them from causing harmful effects.
Biochemical and Physiological Effects:
DEDC has been shown to have various biochemical and physiological effects. In vitro studies have shown that DEDC can inhibit the activity of copper-containing enzymes, such as cytochrome c oxidase. DEDC has also been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that DEDC can reduce metal ion-induced toxicity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
DEDC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DEDC is also a selective chelating agent, which means it can bind to specific metal ions. However, DEDC has some limitations. It can only chelate metal ions in certain pH ranges, and its effectiveness may vary depending on the metal ion and the experimental conditions.
Orientations Futures
There are several future directions for the use of DEDC in scientific research. One potential application is the development of DEDC-based therapeutics for the treatment of metal ion-related diseases. Another direction is the use of DEDC in environmental remediation, particularly for the removal of metal ions from contaminated water. Additionally, DEDC can be used in the development of new catalysts for chemical reactions. Further research is needed to explore these potential applications and to improve the effectiveness of DEDC as a chelating agent.
Méthodes De Synthèse
The synthesis of DEDC involves the reaction between ethylenediamine and diethyl 2-cyclohexyl-2-oxopropanedioate in the presence of a catalyst. The reaction results in the formation of DEDC as a white solid. The purity of DEDC can be improved by recrystallization.
Applications De Recherche Scientifique
DEDC has been widely used in scientific research due to its unique properties. It can chelate metal ions and has been used as a metal complexing agent in various fields. In biochemistry, DEDC has been used to study the role of metal ions in enzyme catalysis. In pharmacology, DEDC has been used as a potential therapeutic agent for the treatment of metal ion-related diseases. In environmental science, DEDC has been used to remove metal ions from contaminated water.
Propriétés
IUPAC Name |
ethyl 2-cyclohexyl-3-[2-[(2-cyclohexyl-3-ethoxy-3-oxopropanoyl)amino]ethylamino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-3-31-23(29)19(17-11-7-5-8-12-17)21(27)25-15-16-26-22(28)20(24(30)32-4-2)18-13-9-6-10-14-18/h17-20H,3-16H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWHUGSLWRCBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NCCNC(=O)C(C2CCCCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3,3'-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B5084866.png)
![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)

![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)
![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)
![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5084915.png)
![N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5084917.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5084935.png)

amine oxalate](/img/structure/B5084953.png)